molecular formula C17H27N3O2 B2631348 tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1286264-59-2

tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2631348
CAS No.: 1286264-59-2
M. Wt: 305.422
InChI Key: SSFSZZSVVFOCKE-UHFFFAOYSA-N
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Description

tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate: is a chemical compound with the molecular formula C16H26N2O2 It is a derivative of piperidine and pyridine, featuring a tert-butyl group and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can be used in assays to investigate the binding affinity and specificity of potential drug candidates .

Medicine: In medicine, this compound may be explored for its potential therapeutic properties. It could be used in the development of new drugs for treating various diseases, including neurological disorders and infections .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique chemical structure makes it suitable for applications in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets. The piperidine and pyridine moieties in the compound can interact with enzymes, receptors, or other proteins, modulating their activity. The carbamate group may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    tert-Butyl methyl (piperidin-4-ylmethyl)carbamate: This compound is similar in structure but lacks the pyridine moiety.

    tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate: This compound features a pyrrolo[2,3-b]pyridine moiety instead of the piperidine moiety.

Uniqueness: tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate is unique due to the presence of both piperidine and pyridine moieties, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-12-14-7-10-20(11-8-14)13-15-6-4-5-9-18-15/h4-6,9,14H,7-8,10-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFSZZSVVFOCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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